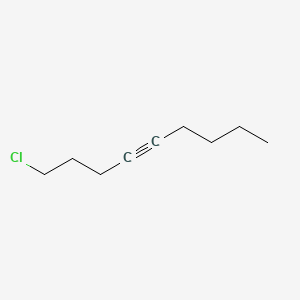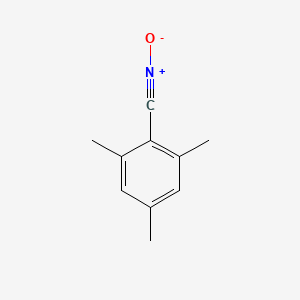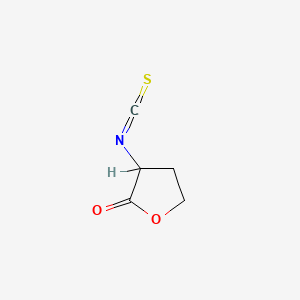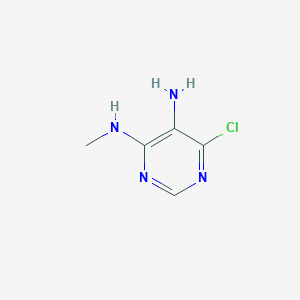![molecular formula C18H36N2S4 B1583980 Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetrakis(2-methylpropyl)- CAS No. 3064-73-1](/img/structure/B1583980.png)
Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetrakis(2-methylpropyl)-
Übersicht
Beschreibung
Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetrakis(2-methylpropyl)- is a chemical compound with a variety of uses . It is also known by other names such as tetra (isobutyl)thioperoxydicarbamic acid, TETRA-ISO-BUTYL THIURAM DISULFIDE, TiBTD, Diisobutylthiuram disulfide, ISOBUTYL TUADS, DiisobutylThiuramDisulfide (Tibtd), and 1,1’-Dithiobis (N,N-diisobutylthioformamide) .
Wissenschaftliche Forschungsanwendungen
Coordination Networks and Metal Interactions
Coordination networks from a bifunctional molecule containing carboxyl and thioether groups : This study explores the interaction of a bifunctional molecule (tetrakis(methylthio)-1,4-benzenedicarboxylic acid) with various metal ions, forming coordination networks. The carboxyl group in the molecule consistently bonds to metal ions, while the softer methylthio group shows selective binding, depending on the metal's hardness. This interaction impacts the electronic band gaps in the solid-state networks of these molecules (Xiao‐Ping Zhou et al., 2008).
Crystal Structure and Vibrational Spectra
Crystal structure and vibrational spectra of methyl N,N-diethyldithiocarbamato mercury(II) : The interaction of tetraethylthioperoxydicarbonic diamide with methylchloromercury(II) forms compounds with distinct crystal structures. This study provides in-depth crystallographic and spectroscopic data, revealing details about bond distances, molecular planarity, and vibrational changes upon coordination (C. Chieh & Laura P. C. Leung, 1976).
Microporous Metal-Organic Frameworks
Made in Water A Stable Microporous Cu(I)-carboxylate Framework for CO2, Water, and Iodine Uptake
: A robust microporous metal-organic framework was developed using water as the sole solvent, featuring Cu(I) ions bonded to both carboxyl and thioether donors. This framework demonstrates selective sorption capabilities, particularly for CO2 and iodine molecules, due to its subnanoscopic pores (Jie Liu et al., 2018).
Luminescence Sensing and Pesticide Removal
Metal-Organic Frameworks Constructed from a New Thiophene-Functionalized Dicarboxylate : This research introduced a family of thiophene-based metal-organic frameworks capable of efficient luminescence sensing and selective detection of environmental contaminants. These frameworks show potential for recyclable detection of hazardous materials and high-performance trapping of certain pollutants (Yang Zhao et al., 2017).
Nucleophilic Substitution in Organic Synthesis
The Palladium Catalyzed Nucleophilic Substitution of Aryl Halides by Thiolate Anions : This paper discusses a reaction mechanism involving a catalytic amount of tetrakis(triphenylphosphine) palladium, facilitating the reaction of aryl halides with thiolate anions. This reaction is significant for preparing various sulfide compounds, providing insights into the reaction mechanism and potential applications (T. Migita et al., 1980).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of Disulfide, bis(diisobutylthiocarbamoyl) is the enzyme aldehyde dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohol .
Mode of Action
Disulfide, bis(diisobutylthiocarbamoyl) interacts with its target by inhibiting the action of aldehyde dehydrogenase . This results in an increase in the concentration of acetaldehyde in the blood when alcohol is ingested .
Biochemical Pathways
The inhibition of aldehyde dehydrogenase by Disulfide, bis(diisobutylthiocarbamoyl) affects the metabolic pathway of alcohol . This leads to an accumulation of acetaldehyde in the blood, which produces a complex of highly unpleasant symptoms referred to as the disulfiram-alcohol reaction .
Pharmacokinetics
It is known that the compound is widely distributed in human tissues, with high concentrations in the kidney, pancreas, liver, and gastrointestinal tract .
Result of Action
The molecular and cellular effects of Disulfide, bis(diisobutylthiocarbamoyl)'s action include flushing, systemic vasodilation, respiratory difficulties, nausea, hypotension, and other symptoms (acetaldehyde syndrome) . These effects are a result of the increased concentration of acetaldehyde in the blood following the ingestion of alcohol .
Action Environment
It is known that the compound’s action persists as long as alcohol is being metabolized .
Eigenschaften
IUPAC Name |
bis(2-methylpropyl)carbamothioylsulfanyl N,N-bis(2-methylpropyl)carbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N2S4/c1-13(2)9-19(10-14(3)4)17(21)23-24-18(22)20(11-15(5)6)12-16(7)8/h13-16H,9-12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTYLQBPNZRMNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=S)SSC(=S)N(CC(C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062823 | |
| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetrakis(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrakis(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetrakis(2-methylpropyl)- | |
CAS RN |
3064-73-1 | |
| Record name | Tetraisobutylthiuram disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3064-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thioperoxydicarbonic diamide (((H2N)C(S))2S2), N,N,N',N'-tetrakis(2-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003064731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrakis(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetrakis(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetra(isobutyl)thioperoxydicarbamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3,4-Dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1583915.png)


![6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1583920.png)